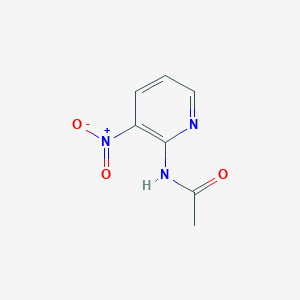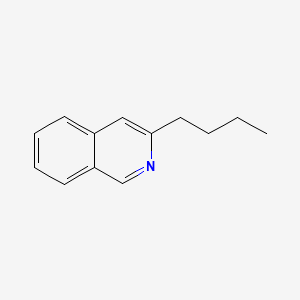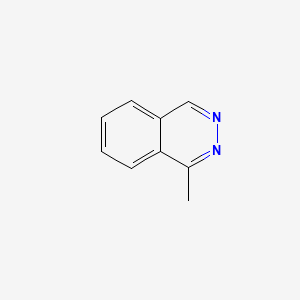
5-Oxopyrrolidine-2-carboxamide
Übersicht
Beschreibung
5-Oxopyrrolidine-2-carboxamide is a compound that has been studied for its potential biological activities . It has been evaluated for its effect on Alzheimer’s disease by measuring its inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein .
Synthesis Analysis
The synthesis of this compound involves various synthetic strategies. For instance, a series of oxopyrrolidines was synthesized and evaluated for their effect on Alzheimer’s disease . Another study reported the synthesis of Rhopaladins’ analog (2E,4E)-4-chlorobenzylidene-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH) via a highly facile, inexpensive, and green approach .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. The molecular formula is C5H8N2O2 . The compound has a molecular weight of 128.13 g/mol . The InChI key is WGOIHPRRFBCVBZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 128.13 g/mol, an XLogP3-AA of -1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 72.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
One-Pot Synthesis : A one-pot base-mediated synthesis method for 5-oxopyrrolidine-2-carboxamides was developed using Baylis–Hillman bromides, primary amines, isocyanides, and arylglyoxals. This process involves tandem Ugi condensation and intramolecular substitution at room temperature, demonstrating an efficient approach to produce these compounds (Zeng et al., 2013).
Solution-Phase Combinatorial Synthesis : A study explored the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, starting from (S)-pyroglutamic acid. This research highlights the potential of these compounds for creating diverse chemical libraries, useful in drug discovery and material science (Malavašič et al., 2007).
Applications in Organic Synthesis and Biological Studies
Polycyclic System Formation : The reaction of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes leads to novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These findings contribute to the development of new polycyclic structures with potential pharmaceutical applications (Kharchenko et al., 2008).
Crystal Structure and Molecular Conformation Studies : A study on 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound evaluated as an antineoplastic agent, revealed insights into its crystal structure and molecular conformation. This research is crucial for understanding the physical properties and potential drug interactions of such compounds (Banerjee et al., 2002).
Antioxidant Activity : A series of 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity. This research demonstrates the potential of these compounds in developing new antioxidant agents (Tumosienė et al., 2019).
Biotransformations in Organic Synthesis : The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides and their application in organic synthesis was studied, showing the utility of these compounds in producing enantiomerically pure acids and their derivatives, important in pharmaceutical chemistry (Chen et al., 2012).
Zukünftige Richtungen
The future directions for the study of 5-Oxopyrrolidine-2-carboxamide could involve further exploration of its potential biological activities. For instance, it could be evaluated for its effect on other diseases, in addition to Alzheimer’s disease . Additionally, new synthetic strategies could be developed to improve the efficiency and cost-effectiveness of its synthesis .
Wirkmechanismus
Target of Action
The primary target of 5-Oxopyrrolidine-2-carboxamide is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
This compound interacts with its target by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl- [acyl-carrier protein] . This is an essential step in the fatty acid elongation cycle of the FAS-II pathway . The compound shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .
Biochemical Pathways
The action of this compound affects the fatty acid elongation cycle of the FAS-II pathway . This pathway is crucial for the synthesis of mycolic acids, which are key components of the cell wall of Mycobacterium tuberculosis . By inhibiting a key enzyme in this pathway, this compound disrupts the production of these essential fatty acids.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the fatty acid elongation cycle of the FAS-II pathway . This leads to a decrease in the production of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis . The disruption of cell wall synthesis can inhibit the growth and survival of the bacteria.
Eigenschaften
IUPAC Name |
5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIHPRRFBCVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277633 | |
| Record name | 5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5626-52-8 | |
| Record name | 5626-52-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

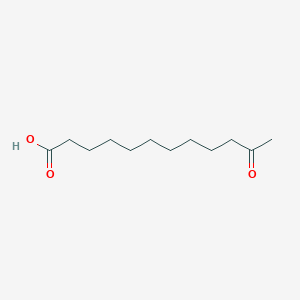
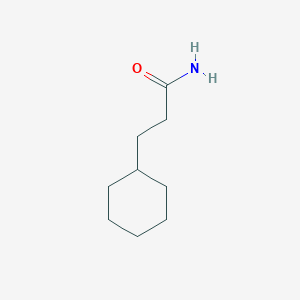
![Bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1618367.png)
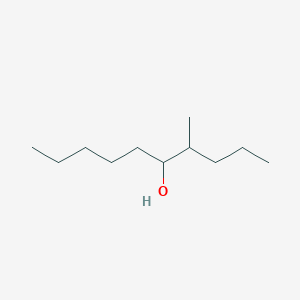
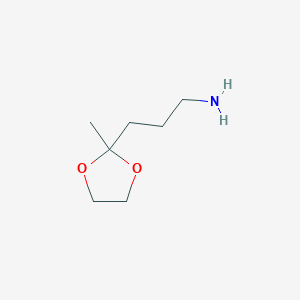
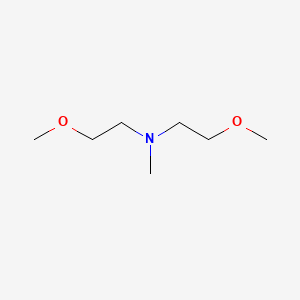

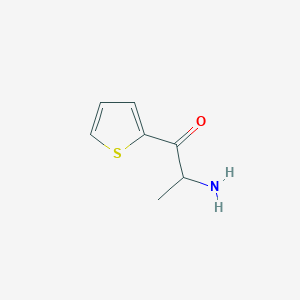
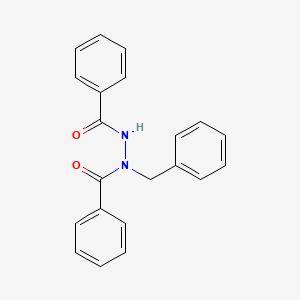
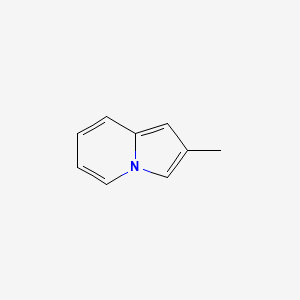
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)
